molecular formula C9H18O3 B3297031 3-Hydroxybutyl pentanoate CAS No. 89457-28-3

3-Hydroxybutyl pentanoate

Cat. No.: B3297031
CAS No.: 89457-28-3
M. Wt: 174.24 g/mol
InChI Key: HYUMSLQCRHTZEJ-UHFFFAOYSA-N
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Description

3-Hydroxybutyl pentanoate is an ester compound formed from the reaction between 3-hydroxybutanol and pentanoic acid Esters are known for their pleasant odors and are often used in the fragrance and flavor industries

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxybutyl pentanoate can be synthesized through esterification, where 3-hydroxybutanol reacts with pentanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized enzymes, such as lipases, can also be explored to catalyze the esterification process, offering a more environmentally friendly and efficient method.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming a ketone or aldehyde.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different esters or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Ammonia or amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of 3-hydroxybutanol and pentanol.

    Substitution: Formation of amides or other esters.

Scientific Research Applications

3-Hydroxybutyl pentanoate has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in metabolic pathways and as a substrate for enzyme-catalyzed reactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of metabolic disorders.

    Industry: Utilized in the production of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism by which 3-hydroxybutyl pentanoate exerts its effects involves its interaction with specific enzymes and receptors. For instance, in biological systems, it may act as a substrate for esterases, leading to the release of 3-hydroxybutanol and pentanoic acid. These metabolites can then participate in various metabolic pathways, influencing cellular processes and signaling.

Comparison with Similar Compounds

    Ethyl acetate: Another ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Known for its fruity smell, used in flavorings and fragrances.

    Isopropyl butyrate: Used in perfumes and as a flavoring agent.

Uniqueness: 3-Hydroxybutyl pentanoate is unique due to the presence of a hydroxyl group in the butyl chain, which can undergo further chemical modifications. This functional group provides additional reactivity compared to other simple esters, making it a versatile compound for various applications.

Properties

IUPAC Name

3-hydroxybutyl pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-3-4-5-9(11)12-7-6-8(2)10/h8,10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUMSLQCRHTZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30753890
Record name 3-Hydroxybutyl pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30753890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89457-28-3
Record name 3-Hydroxybutyl pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30753890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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